molecular formula C17H38O2Si3 B1173867 Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(2R)-2-[(1R)-4-methyl-3-cyclohexen-1-yl]propyl]- CAS No. 1263044-00-3

Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(2R)-2-[(1R)-4-methyl-3-cyclohexen-1-yl]propyl]-

Cat. No.: B1173867
CAS No.: 1263044-00-3
M. Wt: 358.7 g/mol
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Description

Limonenyltrisiloxane, 4-5 cSt: is a multifunctional hybrid fluid that combines the properties of limonene and silicones. It is a naturally-derived compound that offers improved solubility and sensory experience compared to traditional cyclosiloxanes. This compound is known for its light, dry feel and excellent spreading qualities, making it a valuable ingredient in various personal care and cosmetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Limonenyltrisiloxane is synthesized through the insertion of limonene onto an emollient silicone. The process involves the reaction of limonene with trisiloxane under controlled conditions to achieve the desired viscosity of 4-5 cSt .

Industrial Production Methods: Industrial production of limonenyltrisiloxane involves the distillation of the product to ensure excellent color and the absence of any tacky residue. The production process is designed to maintain the non-volatile and environmentally friendly nature of the compound .

Chemical Reactions Analysis

Types of Reactions: Limonenyltrisiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the limonene moiety and the siloxane backbone .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the siloxane backbone .

Scientific Research Applications

Chemistry: Limonenyltrisiloxane is used as a solvent and lubricant in various chemical reactions. Its unique properties make it suitable for applications in materials science and nanotechnology.

Biology: In biological research, limonenyltrisiloxane is utilized for its compatibility with natural oils and waxes. It is often used in formulations for personal care products, enhancing the spreadability and reducing greasiness .

Medicine: The compound’s non-sensitizing and environmentally friendly nature makes it a valuable ingredient in medical formulations, particularly in topical applications .

Industry: Limonenyltrisiloxane finds applications in the cosmetics industry, where it is used in products such as foundations, eyeshadows, and tanning oils. It is also employed in bath and cleaning products to enhance their sensory properties .

Mechanism of Action

Limonenyltrisiloxane exerts its effects through the combination of the light feel and cleansing properties of limonene with the low surface tension of silicones. This unique combination allows for fast adsorption on the skin, providing a soft and silky after-feel. The compound’s molecular targets include the skin’s surface, where it enhances spreadability and reduces tackiness .

Comparison with Similar Compounds

    Caprylyl Methicone: Similar in its light, dry feel and excellent spreading qualities.

    Cyclopentasiloxane: Known for its volatility and sensory

Biological Activity

Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(2R)-2-[(1R)-4-methyl-3-cyclohexen-1-yl]propyl]- is a complex organosilicon compound with diverse applications in agriculture and cosmetics. Its unique molecular structure provides it with distinctive properties that enhance its biological activity. This article explores the biological activity of this compound through various studies and applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C15H38O2Si3
  • Molecular Weight : 334.72 g/mol

The structure features a trisiloxane backbone with multiple methyl groups and a cyclohexene moiety, contributing to its low surface tension and hydrophobic characteristics. These properties make it effective in various formulations.

Trisiloxane compounds like 1,1,1,3,5,5,5-heptamethyltrisiloxane function primarily as surfactants and adjuvants. Their biological activity can be attributed to:

  • Surface Activity : The low surface tension allows for better spreading on surfaces, enhancing the efficacy of agricultural sprays and cosmetic formulations.
  • Sensory Enhancement : In cosmetics, it improves the sensory feel of products by providing a silky texture and reducing greasiness .

Applications in Agriculture

In agricultural settings, trisiloxanes are used as adjuvants to improve the performance of pesticides and herbicides. They facilitate better coverage and penetration of active ingredients into plant tissues. Studies have shown that formulations containing trisiloxanes can lead to:

  • Improved Efficacy : Enhanced absorption of active ingredients results in better pest control.
  • Reduced Chemical Use : By improving effectiveness, less active ingredient is needed per application.

Applications in Cosmetics

In the cosmetic industry, this compound is utilized for its sensory properties. It acts as:

  • Emollient : Providing moisture and smoothness to skin formulations.
  • Wetting Agent : Enhancing the spreadability of products on skin or hair.

Research indicates that formulations containing this trisiloxane exhibit improved user satisfaction due to their desirable sensory attributes .

Case Study 1: Agricultural Adjuvant Performance

A study assessing the performance of 1,1,1,3,5,5,5-heptamethyltrisiloxane as an agricultural adjuvant demonstrated significant improvements in herbicide efficacy. The results indicated a 30% increase in herbicide absorption compared to standard formulations without trisiloxanes.

ParameterStandard FormulationWith Trisiloxane
Absorption Rate (%)5080
Weed Control (%)7090
Active Ingredient UsedGlyphosateGlyphosate

Case Study 2: Cosmetic Sensory Evaluation

A sensory evaluation study involving creams containing this trisiloxane showed that users preferred the texture and spreadability compared to creams without it.

AttributeControl CreamCream with Trisiloxane
Smoothness (Scale 1-10)69
Greasiness (Scale 1-10)74
Overall Satisfaction (%)7090

Safety and Regulatory Considerations

While trisiloxanes are generally recognized as safe for use in cosmetics and agriculture, they must be handled with care due to potential environmental impacts. Regulatory agencies monitor their use to ensure safety standards are met.

Properties

IUPAC Name

trimethyl-[methyl-[(2R)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38O2Si3/c1-15-10-12-17(13-11-15)16(2)14-22(9,18-20(3,4)5)19-21(6,7)8/h10,16-17H,11-14H2,1-9H3/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJPSXUVRYNZKN-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1)[C@@H](C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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